molecular formula C20H20F3N3O B15012876 2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide

2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide

Cat. No.: B15012876
M. Wt: 375.4 g/mol
InChI Key: NZOSBTMUWWJMRQ-ZMOGYAJESA-N
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Description

2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene]benzohydrazide is a hydrazone derivative featuring a benzohydrazide core substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. The hydrazone moiety is formed via condensation with a ketone group derived from 3-fluoro-4-(piperidin-1-yl)acetophenone, resulting in an (E)-configured imine bond. This compound belongs to a broader class of hydrazide-hydrazone derivatives known for their versatility in coordinating metal ions and exhibiting biological activities such as antifungal, antibacterial, and catalytic properties . The presence of fluorine atoms and the piperidinyl group likely enhances its lipophilicity and electronic properties, which are critical for interactions with biological targets or metal ions .

Properties

Molecular Formula

C20H20F3N3O

Molecular Weight

375.4 g/mol

IUPAC Name

2,4-difluoro-N-[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C20H20F3N3O/c1-13(24-25-20(27)16-7-6-15(21)12-17(16)22)14-5-8-19(18(23)11-14)26-9-3-2-4-10-26/h5-8,11-12H,2-4,9-10H2,1H3,(H,25,27)/b24-13+

InChI Key

NZOSBTMUWWJMRQ-ZMOGYAJESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)F)F)/C2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)F)F)C2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide typically involves the condensation of 2,4-difluorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

The target compound shares structural similarities with other benzohydrazide derivatives but distinguishes itself through its fluorine-rich architecture and piperidinyl group. Key comparisons include:

Compound Name Substituents Key Structural Features Reference
Target Compound 2,4-difluorobenzohydrazide; 3-fluoro-4-(piperidin-1-yl)phenyl group Three fluorine atoms, piperidinyl group, (E)-configuration -
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide 4-fluorophenyl; 4-methylbenzyl-piperazine Fluorine at phenyl ring; piperazine instead of piperidine
4-tert-butyl-N-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene] benzohydrazide 4-tert-butyl; pyranone ring Bulky tert-butyl group; oxygen-rich pyranone moiety
4-chloro-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide Chloro, bromo, dihydroxyphenyl Halogen-rich; dihydroxy groups enable hydrogen bonding

Key Findings :

  • Fluorine substituents improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-tert-butyl derivatives .
  • Piperidinyl/piperazinyl groups enhance solubility in polar solvents and facilitate metal coordination via nitrogen lone pairs .
  • Bulky substituents (e.g., tert-butyl) reduce crystallinity but improve thermal stability .

Key Findings :

  • Yields for analogous compounds range from 80–90%, suggesting efficient condensation reactions .
  • Catalysts like sodium bicarbonate or glacial acetic acid accelerate imine formation .

Metal Complexation Behavior

Hydrazones exhibit strong coordination with transition metals, forming complexes with applications in catalysis, gas adsorption, and biomedicine.

Compound Metal Ion Coordinated Coordination Geometry Applications Reference
Target Compound Likely Cu(II), Zn(II) Tentative: Pentagonal planar (based on similar structures) Antifungal, CO2 fixation (hypothetical) -
[Zn(HL)(OAc)2] (HL = (E)-4-amino-N′-pyridinylidene benzohydrazide) Zn(II) Five-coordinate CO2 fixation
Cu(II) complexes of 4-tert-butyl-N′-pyranonylidene benzohydrazide Cu(II) Square planar Antifungal activity
Hg(II)/Cd(II) complexes of 3-amino-N′-pyridinylidene benzohydrazide Hg(II), Cd(II) Not specified Methanol vapor adsorption

Key Findings :

  • Fluorinated hydrazones like the target compound may form stable complexes with Cu(II) or Zn(II), analogous to Zn(II) complexes in CO2 fixation .
  • Piperidinyl nitrogen could act as an additional coordination site, enhancing metal-binding capacity compared to simpler hydrazones .

Antifungal Activity

Benzimidazole- and benzohydrazide-derived hydrazones show notable antifungal activity. For example:

  • N-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL) .
  • Cu(II) complexes of 4-tert-butyl derivatives demonstrate enhanced activity compared to free ligands .

Comparison with Target Compound : While direct data is unavailable, the fluorine atoms in the target compound may enhance antifungal potency by improving cell membrane penetration .

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